molecular formula C11H9F3N2O2 B3070327 3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)propanoic acid CAS No. 1002328-44-0

3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)propanoic acid

Cat. No. B3070327
CAS RN: 1002328-44-0
M. Wt: 258.2 g/mol
InChI Key: JGDZOJLVEAQZEN-UHFFFAOYSA-N
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Description

3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)propanoic acid, otherwise known as TDPP, is a synthetic compound with a wide range of applications in scientific research. It is widely used as a reagent in organic synthesis and as a tool for studying biological processes.

Scientific Research Applications

1. Surface Modification and Material Science

3-Aryl-3-(trifluoromethyl)diazirines, including 3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)propanoic acid, have been demonstrated as useful in the covalent surface modification of graphitic carbon and carbon nanotubes. This application is significant in material science for creating modified surfaces with diverse chemical functionalities (Lawrence et al., 2011). Similarly, diazirine functionalised fluorenone has been used for the photochemical modification of nylon surfaces, highlighting the adaptability of these compounds in material science applications (Blencowe et al., 2006).

2. Photoaffinity Labeling

Diazirine compounds are used in photoaffinity labeling, a technique for studying molecular interactions. They have been employed in the synthesis of nucleotide derivatives for the photoaffinity modification of proteins and nucleic acids. This application is crucial in understanding the interactions and mechanisms of various biological processes (Agapkina et al., 2002).

3. Photolysis and Chemical Reactions

The photolysis of compounds like 3-(4-methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine has been studied in the presence of phenolic reaction partners, demonstrating applications in organic chemistry through Friedel-Crafts alkylations. This research suggests potential for developing "cleaner" diazirines for use in chemical biology (Raimer & Lindel, 2013).

4. Stability and Reactivity Studies

The stability and reactivity of diazoalkanes derived from trifluoromethyl phenyl diazirine molecules are explored, providing insights into their chemical properties. This research is significant in understanding and optimizing their applications in various chemical reactions (Djordjevic et al., 2020).

5. Synthesis of Novel Compounds

Research has also focused on synthesizing new diazirine-based compounds for various applications. For instance, the synthesis of bifunctional diazirinyl building blocks has been described, which are useful for chemical reactivity towards a range of functional groups in proteins and small molecules (Ambroise et al., 2001).

Future Directions

: Safety Data Sheet : ChemSpider - Structure : NIST Chemistry WebBook : Sigma-Aldrich

properties

IUPAC Name

3-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O2/c12-11(13,14)10(15-16-10)8-4-1-7(2-5-8)3-6-9(17)18/h1-2,4-5H,3,6H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDZOJLVEAQZEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)O)C2(N=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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